4-Chloro-3-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Chloro-3-fluorotoluene is a small organic molecule with the chemical formula C7H6ClF. While not as common as its non-fluorinated counterpart, 4-chloro-3-toluene, it has been synthesized and characterized for various research purposes. Studies have described its preparation using different methods, including:

- Diazotization of 4-chloro-3-aminotoluene followed by treatment with tetrafluoroboric acid [].

- Palladium-catalyzed fluorination of 4-chloro-3-iodotoluene [].

These studies also report employing various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized 4-chloro-3-fluorotoluene [, ].

Potential Applications:

Here are some potential areas where its unique properties might be explored:

- As a building block in the synthesis of more complex molecules: The combination of a reactive chlorine atom and a fluorine atom with specific electronic properties could be valuable for the design and synthesis of novel materials with desired functionalities.

- In studies of halogen-fluorine exchange reactions: 4-Chloro-3-fluorotoluene could serve as a substrate to investigate the mechanisms and efficiencies of halogen-fluorine exchange reactions, which are important in various synthetic chemistry processes.

- As a reference compound in analytical chemistry: Due to its unique structure and potential for synthesis in high purity, 4-chloro-3-fluorotoluene could be used as a reference standard in analytical techniques like chromatography and mass spectrometry.

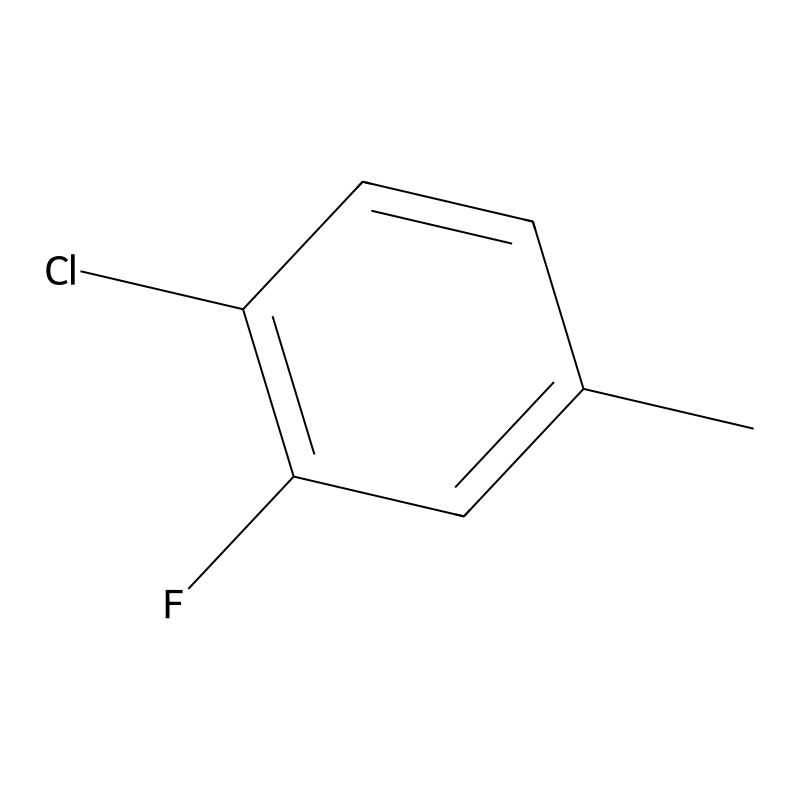

4-Chloro-3-fluorotoluene is an aromatic compound with the molecular formula C₇H₆ClF. It features a toluene backbone substituted with both chlorine and fluorine atoms at the 4 and 3 positions, respectively. This compound is characterized by its colorless to pale yellow liquid form, with a distinct aromatic odor. Its chemical structure allows for various interactions and reactions due to the presence of halogen substituents, which can influence its reactivity and biological properties .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or with amines.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines under specific conditions .

Several methods have been developed for synthesizing 4-chloro-3-fluorotoluene:

- Diazotization Reaction: This method involves the diazotization of o-nitro-p-toluidine followed by a substitution reaction to introduce the chlorine and fluorine groups at the appropriate positions. This process typically requires high temperatures and specific reagents to achieve successful yields .

- Electrophilic Halogenation: Starting from toluene, electrophilic halogenation can be employed using chlorine and fluorine sources under controlled conditions to selectively introduce the halogens onto the aromatic ring.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques may allow for the introduction of halogen substituents onto pre-functionalized aromatic systems .

4-Chloro-3-fluorotoluene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to undergo further functionalization.

- Agricultural Chemicals: The compound may be utilized in the development of agrochemicals, particularly those targeting pest control.

- Material Science: It is used in polymer chemistry and materials science for producing specialty polymers and resins .

Several compounds share structural similarities with 4-chloro-3-fluorotoluene, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-fluorotoluene | C₇H₆ClF | Different positioning of halogens |

| 4-Bromo-3-fluorotoluene | C₇H₆BrF | Bromine instead of chlorine |

| 3-Chloro-4-fluorotoluene | C₇H₆ClF | Halogens at different positions on the ring |

| 4-Chloro-3-nitrotoluene | C₇H₆ClN | Contains a nitro group instead of a fluorine |

These compounds exhibit varying reactivity profiles and biological activities due to differences in their substituent groups and positions on the aromatic ring. The unique combination of chlorine and fluorine in 4-chloro-3-fluorotoluene contributes to its distinctive chemical behavior compared to these similar compounds .

Molecular Formula and Weight

The molecular formula of 4-Chloro-3-fluorotoluene is C₇H₆ClF, indicating a benzene ring structure with seven carbon atoms, six hydrogen atoms, one chlorine atom, and one fluorine atom [1] [2] [7]. The precise molecular weight has been consistently reported across multiple authoritative sources as 144.57 to 144.58 grams per mole [1] [2] [3] [8] [5].

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClF | [1] [2] [7] |

| Molecular Weight | 144.57-144.58 g/mol | [1] [2] [3] [8] |

| Chemical Abstracts Service Number | 5527-94-6 | [1] [2] [7] |

| Molecular Data File Number | MFCD00143295 | [1] [9] [2] |

| European Community Number | 611-246-9 | [1] [2] [7] |

The compound's International Union of Pure and Applied Chemistry name is 1-chloro-2-fluoro-4-methylbenzene, reflecting the systematic nomenclature based on the positions of substituents relative to the benzene ring [2] [3] [10]. Alternative nomenclature includes 3-Fluoro-4-chlorotoluene and Benzene, 1-chloro-2-fluoro-4-methyl-, which are commonly employed in chemical databases and literature [2] [7] [3].

Structural Representation and Bonding

The structural representation of 4-Chloro-3-fluorotoluene features a benzene ring with three distinct substituents: a methyl group at position 1, a fluorine atom at position 3, and a chlorine atom at position 4 [2] [3] [10]. The Simplified Molecular Input Line Entry System representation is CC1=CC(=C(C=C1)Cl)F, which clearly depicts the connectivity and arrangement of atoms within the molecule [2] [3] [10].

The International Chemical Identifier key for this compound is MHXNHUSVBYUTJL-UHFFFAOYSA-N, providing a unique digital signature for database identification [2] [3] [10]. The International Chemical Identifier string is InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3, which encodes the complete structural information including connectivity and hydrogen positions [10].

The bonding characteristics of 4-Chloro-3-fluorotoluene involve typical aromatic carbon-carbon bonds within the benzene ring, with bond lengths consistent with aromatic systems [11] [12]. The carbon-chlorine bond exhibits a length typical of aromatic carbon-halogen bonds, while the carbon-fluorine bond demonstrates the characteristic shorter bond length associated with fluorine's high electronegativity [11] [13]. The methyl group attachment represents a standard carbon-carbon single bond with typical sp³-sp² hybridization characteristics [12].

Isomeric Considerations

4-Chloro-3-fluorotoluene belongs to a family of positional isomers that share the same molecular formula C₇H₆ClF but differ in the arrangement of chlorine and fluorine substituents around the benzene ring [14] [15] [16]. The phenomenon of positional isomerism in this compound series demonstrates how different spatial arrangements of identical functional groups can lead to distinct chemical and physical properties [15] [16].

| Isomer Name | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name | Chlorine Position | Fluorine Position |

|---|---|---|---|---|

| 4-Chloro-3-fluorotoluene | 5527-94-6 | 1-chloro-2-fluoro-4-methylbenzene | 4 | 3 |

| 3-Chloro-4-fluorotoluene | 1513-25-3 | 2-chloro-1-fluoro-4-methylbenzene | 3 | 4 |

| 2-Chloro-4-fluorotoluene | 452-73-3 | 2-chloro-4-fluoro-1-methylbenzene | 2 | 4 |

| 2-Chloro-6-fluorotoluene | 2106-04-3 | 1-chloro-3-fluoro-2-methylbenzene | 2 | 6 |

The positional isomerism in chlorofluorotoluene compounds significantly influences their electronic properties and reactivity patterns [15] [16]. Each isomer exhibits distinct electronic effects based on the relative positions of the electron-withdrawing halogen substituents with respect to the electron-donating methyl group [16] [11]. These structural variations result in different dipole moments, intermolecular interactions, and chemical reactivities among the isomers [15] [16].

The separation and identification of these positional isomers can be achieved through gas chromatographic techniques using chiral selective stationary phases [14]. Research has demonstrated that baseline separation of fluorotoluene isomers requires specialized analytical conditions, highlighting the subtle but significant differences in their physical properties [14].

Crystallographic Properties

The crystallographic properties of 4-Chloro-3-fluorotoluene reflect the influence of halogen substitution on molecular packing and intermolecular interactions [17] [18] [19]. The compound exhibits a density of 1.2 ± 0.1 grams per cubic centimeter at 25 degrees Celsius, which is characteristic of halogenated aromatic compounds [8] [5] [6].

| Physical Property | Value | Temperature/Pressure Conditions |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | 25°C |

| Boiling Point | 157-158°C | 760 mmHg |

| Calculated Boiling Point | 166.7 ± 20.0°C | 760 mmHg |

| Flash Point | 54.8 ± 7.3°C | Standard conditions |

The molecular crystal structure of halogenated aromatic compounds like 4-Chloro-3-fluorotoluene is influenced by halogen bonding interactions and halogen-halogen contacts [18] [19] [20]. Research on similar halogenated aromatic systems has demonstrated that the presence of both chlorine and fluorine substituents can lead to distinctive crystal packing arrangements through intermolecular halogen bonds [18] [19].

The crystallographic arrangement typically features molecules organized in herringbone or parallel stacking patterns, depending on the specific halogen substitution pattern [19] [20]. The chlorine and fluorine atoms in 4-Chloro-3-fluorotoluene contribute to the overall crystal stability through weak intermolecular interactions, including halogen-halogen contacts and halogen-hydrogen interactions [18] [20].

Electronic Structure and Distribution

The electronic structure of 4-Chloro-3-fluorotoluene is characterized by the combined electronic effects of fluorine and chlorine substituents on the aromatic system [21] [22] [11]. Both halogens function as electron-withdrawing groups through inductive and resonance effects, significantly modifying the electron density distribution within the benzene ring [11] [13].

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect while also participating in resonance interactions with the aromatic π-system [11] [13]. The addition of fluorine atoms to aromatic rings contributes additional π-bonding and antibonding orbitals, leading to what researchers term "fluoromaticity" effects [11]. These electronic modifications result in increased ring stability and altered reactivity patterns compared to unsubstituted aromatic compounds [11].

Chlorine substitution similarly contributes electron-withdrawing character through both inductive and resonance mechanisms, though to a lesser extent than fluorine [11] [13]. The combined presence of both halogens creates a synergistic electronic effect that substantially reduces electron density on the aromatic ring, particularly at positions ortho and para to the halogen substituents [11].

| Electronic Effect | Fluorine Contribution | Chlorine Contribution | Combined Effect |

|---|---|---|---|

| Inductive Effect | Strong (-I) | Moderate (-I) | Strong (-I) |

| Resonance Effect | Moderate (-R) | Weak (-R) | Moderate (-R) |

| Overall Ring Activation | Strongly Deactivating | Deactivating | Strongly Deactivating |

The molecular orbital structure of 4-Chloro-3-fluorotoluene reflects the interaction between the halogen lone pairs and the aromatic π-system [21] [23] [11]. Density functional theory calculations on similar halogenated aromatic systems demonstrate that halogen substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, influencing the compound's reactivity and spectroscopic properties [22] [23].

4-Chloro-3-fluorotoluene exists as a clear liquid at room temperature [1] [2] [3]. The compound exhibits a colorless to pale yellow appearance, with most commercial samples appearing completely colorless when pure [1] [2] [3]. The liquid form is consistent with its relatively low molecular weight of 144.57 g/mol [1] [4] [5] [6] and its molecular structure containing a substituted benzene ring with methyl, chlorine, and fluorine substituents.

The compound maintains its liquid state under normal atmospheric conditions, with its physical stability being attributed to the aromatic ring structure and the specific positioning of the halogen substituents [2] [3]. The clear liquid appearance makes it suitable for various chemical applications where visual clarity is important.

Boiling and Melting Points

The boiling point of 4-Chloro-3-fluorotoluene is consistently reported as 157-158°C at standard atmospheric pressure [1] [2] [3]. This boiling point range reflects the compound's moderate volatility and the influence of the halogen substituents on intermolecular forces [1] [2].

Alternative measurements report a slightly higher boiling point of 166.7±20.0°C at 760 mmHg [6] [7], though the consensus value remains within the 157-158°C range. The variation in reported values may be attributed to different measurement conditions and purity levels of the samples tested.

Regarding the melting point, comprehensive literature searches indicate that this property is not available or has not been systematically determined for 4-Chloro-3-fluorotoluene [8] [9] [5] [6]. The absence of melting point data suggests that the compound may have a melting point well below room temperature, consistent with its liquid state at ambient conditions.

Density and Specific Gravity

The density of 4-Chloro-3-fluorotoluene is reported as 1.2 g/cm³ at 25°C [1] [2] [10] [11]. This value represents the mass per unit volume under standard conditions and indicates that the compound is denser than water (1.0 g/cm³).

The specific gravity and relative density are both reported as 1.2 [1] [2] [6], confirming that the compound is 1.2 times denser than water. This relatively high density for an organic liquid is attributed to the presence of chlorine and fluorine atoms, which are significantly heavier than hydrogen atoms they replace in the molecular structure.

Some sources report slight variations in density measurements, with values ranging from 1.2±0.1 g/cm³ [6] [7], indicating normal measurement uncertainty within acceptable analytical limits.

Solubility Parameters

4-Chloro-3-fluorotoluene exhibits poor water solubility, being described as insoluble in water [5] [6]. This hydrophobic character is consistent with its aromatic structure and halogen substituents, which do not form favorable interactions with water molecules.

The compound demonstrates good solubility in ethanol [9] [6], indicating compatibility with polar protic solvents. Additionally, it shows solubility in diethyl ether [9] [6], reflecting its compatibility with less polar organic solvents.

The partition coefficient (Log P) is reported as 3.43 [6] [7], indicating a strong preference for organic phases over aqueous phases. This high partition coefficient confirms the compound's lipophilic nature and suggests good membrane permeability in biological systems.

Vapor Pressure and Volatility

The vapor pressure of 4-Chloro-3-fluorotoluene is reported as 2.3±0.3 mmHg at 25°C [6] [7]. This moderate vapor pressure indicates that the compound has appreciable volatility at room temperature, though not as high as more volatile organic solvents.

The vapor density is reported as 1.2 (Air = 1) [8] [5], indicating that the vapor is 1.2 times heavier than air. This property is important for safety considerations, as the vapor will tend to accumulate in low-lying areas.

The compound exhibits low to moderate volatility based on its vapor pressure characteristics [6] [7]. The volatility is sufficient to create vapor concentrations that may require ventilation controls in occupational settings, but not so high as to classify it as a highly volatile compound.

Flash Point and Flammability Characteristics

The flash point of 4-Chloro-3-fluorotoluene is reported as 54.8±7.3°C [6] [7]. This relatively low flash point classifies the compound as a flammable liquid, requiring appropriate fire safety precautions during handling and storage.

The compound is classified with GHS hazard statement H226: "Flammable liquid and vapor" [2] [5], indicating that both the liquid and its vapor present fire hazards. The signal word assigned is "Warning" or "Danger" depending on the classification system used [2] [12] [5].

Safety data sheets indicate that the compound requires storage away from ignition sources and that vapors may travel considerable distances to ignition sources [8] [2]. The flammability characteristics necessitate the use of explosion-proof electrical equipment and proper grounding procedures during handling [2] [5].

Thermodynamic Stability

4-Chloro-3-fluorotoluene demonstrates good chemical stability under normal storage and handling conditions [8] [13]. The compound is described as "stable under proper conditions" and "stable under normal conditions" [13] [14].

The thermodynamic stability is enhanced by the aromatic ring structure, which provides inherent stability through resonance effects [8] [13]. The positioning of the chlorine and fluorine substituents on the benzene ring contributes to the overall stability of the molecule.

Hazardous decomposition products that may form under extreme conditions include:

- Carbon monoxide (CO) [15] [14]

- Carbon dioxide (CO₂) [15] [14]

- Hydrogen chloride gas (HCl) [15] [14]

- Hydrogen fluoride gas (HF) [15] [14]

Incompatible materials that should be avoided include strong oxidizing agents [13] [15], which could potentially initiate decomposition reactions. The compound should be stored away from strong bases and reactive metals [15].

Conditions to avoid include exposure to high temperatures, open flames, sparks, and static discharge [13] [14]. While the compound is thermodynamically stable under normal conditions, extreme heating could lead to decomposition and the formation of toxic gases [15] [14].

| Property | Value | Unit | Method/Source |

|---|---|---|---|

| Physical State | Liquid | - | Visual observation [1] [2] |

| Appearance | Clear liquid | - | Visual observation [1] [2] |

| Color | Colorless to pale yellow | - | Visual observation [1] [2] |

| Boiling Point | 157-158 | °C | Experimental [1] [2] [3] |

| Melting Point | Not available | °C | Not determined [8] [9] [5] |

| Density | 1.2 | g/cm³ | Experimental [1] [2] [10] |

| Specific Gravity | 1.2 | - | Relative to water [1] [2] |

| Refractive Index | 1.502 | - | Optical measurement [6] [7] |

| Flash Point | 54.8±7.3 | °C | Calculated/estimated [6] [7] |

| Vapor Pressure | 2.3±0.3 | mmHg at 25°C | Estimated [6] [7] |

| Vapor Density | 1.2 | (Air = 1) | Calculated [8] [5] |

| Water Solubility | Insoluble | - | Experimental [5] [6] |

| Ethanol Solubility | Soluble | - | Experimental [9] [6] |

| Log P | 3.43 | - | Calculated [6] [7] |

| Molecular Weight | 144.57 | g/mol | Calculated [1] [4] [5] |

| Exact Mass | 144.014206 | amu | Mass spectrometry [6] [7] |

XLogP3

GHS Hazard Statements

H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant